

In-depth Technical Guide: Physical and Chemical Properties of Heilaohuguosu F

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heilaohuguosu F is a naturally occurring lignan isolated from the fruits of Kadsura coccinea (local name "Heilaohu").[1][2][3][4][5] As a member of the Heilaohuguosu series of compounds (A-S), it belongs to the 2,2'-cyclolignan class of natural products.[1][3] Lignans from Kadsura species have garnered significant interest in the scientific community due to their structural diversity and a wide range of biological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[4][5] This document provides a comprehensive overview of the known physical and chemical properties of Heilaohuguosu F, detailed experimental protocols for its isolation and characterization, and visualizations of relevant experimental workflows.

Chemical Structure and Properties

Heilaohuguosu F is characterized by a complex polycyclic structure typical of 2,2'-cyclolignans. The specific stereochemistry and substituent patterns are key to its unique properties and biological activity.

Physical and Chemical Data



Property	Value
Molecular Formula	C23H28O7
Molecular Weight	416.47 g/mol
Appearance	White amorphous powder
Optical Rotation	[α] ²⁰ D +58.8 (c 0.1, MeOH)
Spectroscopic Data	¹ H NMR and ¹³ C NMR data available (see tables below)

Spectroscopic Data

The structural elucidation of **Heilaohuguosu F** was achieved through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (500 MHz, CDCl₃) Data of **Heilaohuguosu F**



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	6.55	S	
4	6.78	S	
5-OCH₃	3.87	S	
6-OCH₃	3.90	S	
7	2.58	m	
8	2.05	m	
9	1.85	m	
10	1.02	d	6.9
11	0.85	d	6.9
1'-OCH₃	3.82	S	
2'	6.62	S	
5'	6.70	S	
6'-OCH₃	3.85	S	
7'	4.98	d	8.5
8'	3.01	m	
9'	1.15	d	6.5

¹³C NMR (125 MHz, CDCl₃) Data of **Heilaohuguosu F**



1 109.8 2 148.2 3 149.1 4 111.5 5 132.5 6 121.7 7 40.1 8 32.5 9 21.9 10 21.2 11 20.5 1'-OCH3 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH3 56.0 6-OCH3 56.2	Position	δC (ppm)
3 149.1 4 111.5 5 132.5 6 121.7 7 40.1 8 32.5 9 21.9 10 21.2 11 20.5 1'-OCH ₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	1	109.8
4 111.5 5 132.5 6 121.7 7 40.1 8 32.5 9 21.9 10 21.2 11 20.5 1'-OCH ₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	2	148.2
5 132.5 6 121.7 7 40.1 8 32.5 9 21.9 10 21.2 11 20.5 1'-OCH ₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	3	149.1
6 121.7 7 40.1 8 32.5 9 21.9 10 21.2 11 20.5 1'-OCH3 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH3 56.0	4	111.5
7 40.1 8 32.5 9 21.9 10 21.2 11 20.5 1 '-OCH₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	5	132.5
8 32.5 9 21.9 10 21.2 11 20.5 1'-OCH₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	6	121.7
9 21.9 10 21.2 11 20.5 1'-OCH ₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	7	40.1
10 21.2 11 20.5 1'-OCH3 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH3 56.0	8	32.5
11 20.5 1'-OCH₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	9	21.9
1'-OCH₃ 56.1 2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	10	21.2
2' 110.2 3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	11	20.5
3' 148.5 4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	1'-OCH₃	56.1
4' 147.8 5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	2'	110.2
5' 112.8 6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	3'	148.5
6' 135.4 7' 82.3 8' 45.6 9' 14.2 5-OCH ₃ 56.0	4'	147.8
7' 82.3 8' 45.6 9' 14.2 5-OCH₃ 56.0	5'	112.8
8' 45.6 9' 14.2 5-OCH₃ 56.0	6'	135.4
9' 14.2 5-OCH ₃ 56.0	7'	82.3
5-OCH ₃ 56.0	8'	45.6
	9'	14.2
6-OCH₃ 56.2	5-OCH₃	56.0
	6-OCH₃	56.2



Experimental Protocols Isolation of Heilaohuguosu F

The following protocol describes the general procedure for the isolation of **Heilaohuguosu F** from the fruits of Kadsura coccinea.

1. Extraction:

- Air-dried and powdered fruits of K. coccinea are extracted exhaustively with 95% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

- The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which contains the lignans of interest, is collected.
- 3. Chromatographic Separation:
- The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
- Elution is performed with a gradient of chloroform and methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.

4. Purification:

- The combined fractions showing the presence of Heilaohuguosu F are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Heilaohuguosu F.





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Figure 1. General workflow for the isolation of Heilaohuguosu F.

Structure Elucidation

The chemical structure of **Heilaohuguosu F** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
- 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provided information on the proton and carbon environments within the molecule.
- 2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC were employed to establish the connectivity between protons and carbons, and to assemble the final structure.

Biological Activity Assessment: Hepatoprotective Effects

The hepatoprotective activity of **Heilaohuguosu F** was evaluated against acetaminophen (APAP)-induced toxicity in HepG2 cells.

- 1. Cell Culture and Treatment:
- HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere.
- Cells are then pre-treated with various concentrations of Heilaohuguosu F for a specified period.

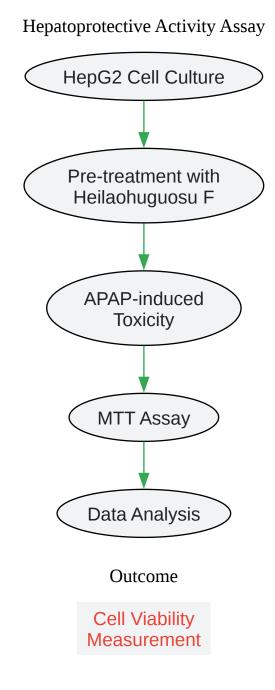






- 2. Induction of Hepatotoxicity:
- Following pre-treatment, cells are exposed to a toxic concentration of acetaminophen (APAP) to induce liver cell damage.
- 3. Measurement of Cell Viability:
- · Cell viability is assessed using the MTT assay.
- The absorbance is measured at a specific wavelength, and the cell survival rate is calculated relative to control cells.





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Figure 2. Experimental workflow for assessing the hepatoprotective activity of **Heilaohuguosu F**.

Signaling Pathways



While the specific signaling pathways modulated by **Heilaohuguosu F** are still under investigation, many lignans are known to exert their biological effects through various mechanisms, including the modulation of inflammatory and apoptotic pathways. Further research is required to elucidate the precise molecular targets of **Heilaohuguosu F**.

Conclusion

Heilaohuguosu F is a structurally interesting 2,2'-cyclolignan with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its physical and chemical properties and the experimental methodologies used for its study. The detailed spectroscopic data and established protocols will be valuable for researchers working on the synthesis, characterization, and biological evaluation of this and related natural products.

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